molecular formula C28H18N4O B12467201 2,2'-(Oxydi-4,1-phenylene)diquinoxaline

2,2'-(Oxydi-4,1-phenylene)diquinoxaline

Cat. No.: B12467201
M. Wt: 426.5 g/mol
InChI Key: YZWGHAOLRFIZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(Oxydi-4,1-phenylene)diquinoxaline is an organic compound with the molecular formula C₂₈H₁₈N₄O and a molecular weight of 426.47 g/mol . This conjugated structure features quinoxaline moieties linked by a diphenyl ether bridge, making it a promising candidate for developing advanced electro- and photoluminescent materials . Researchers are exploring such conjugated systems for applications in organic electronics, including organic light-emitting diodes (OLEDs) . Beyond material science, this compound is of significant interest in medicinal chemistry due to the known biological activities of the quinoxaline scaffold. Quinoxaline derivatives have been extensively studied and demonstrate a broad spectrum of pharmacological properties, including antimicrobial, antitumor, antiviral, and anti-inflammatory activities . Recent research on synthesized quinoxaline derivatives has highlighted their potent anticancer activity, particularly against human non-small-cell lung cancer cells (A549 cell line) . Some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial- and caspase-3-dependent pathways . The presence of the quinoxaline structure in this reagent provides a valuable building block for researchers designing and synthesizing novel compounds to evaluate their potential as chemotherapeutic agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C28H18N4O

Molecular Weight

426.5 g/mol

IUPAC Name

2-[4-(4-quinoxalin-2-ylphenoxy)phenyl]quinoxaline

InChI

InChI=1S/C28H18N4O/c1-3-7-25-23(5-1)29-17-27(31-25)19-9-13-21(14-10-19)33-22-15-11-20(12-16-22)28-18-30-24-6-2-4-8-26(24)32-28/h1-18H

InChI Key

YZWGHAOLRFIZPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5

Origin of Product

United States

Preparation Methods

Classical Condensation Methods

The most established route to quinoxalines involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds (the Hinsberg reaction). This approach typically affords high yields under mild conditions.

$$ \text{o-Phenylenediamine} + \text{1,2-Dicarbonyl compound} \rightarrow \text{Quinoxaline} + \text{2H}_2\text{O} $$

The reaction proceeds efficiently at temperatures below 100°C, producing crystalline products that are readily isolated. Various catalysts can accelerate this condensation, including:

Table 1: Catalysts for Quinoxaline Formation via Condensation

Catalyst Reaction Conditions Yield (%) Reference
Acetic acid Room temperature 70-85
Iodine Room temperature 82-94
MoVP catalyst Room temperature, toluene 92
HClO₄·SiO₂ Room temperature 85-95
TMSCl Water, 70°C 60-91

Alternative Synthetic Routes

Several alternative pathways have been developed for quinoxaline synthesis:

  • Reaction with α-haloketones: o-Phenylenediamines react with α-bromoketones to form quinoxalines, often with excellent yields.

  • Oxidative cyclization: Employing oxidants such as Ru(II) catalysts, Cu(OAc)₂/TEMPO, or molecular iodine to facilitate cyclization processes.

  • Transition metal-free approaches: Using reagents like TsNBr₂ or PhI(OAc)₂ to mediate quinoxaline formation via unique mechanistic pathways.

Synthetic Routes to 2,2'-(Oxydi-4,1-phenylene)diquinoxaline

Based on established principles of quinoxaline chemistry and the structural requirements of the target compound, several viable synthetic strategies emerge.

Method A: Functionalization of Diphenyl Ether followed by Quinoxaline Formation

This approach begins with diphenyl ether as the core structure and introduces appropriate functional groups to enable subsequent quinoxaline formation.

Step 1: Diacetylation of Diphenyl Ether

Friedel-Crafts acylation of diphenyl ether at para positions yields the diketone intermediate:

Diphenyl ether + 2 CH₃COCl → 4,4'-Diacetyl diphenyl ether

Step 2: α-Bromination of Diketone

The diketone undergoes bromination to form α-bromoketones:

4,4'-Diacetyl diphenyl ether + 2 Br₂ → 4,4'-Bis(bromoacetyl)diphenyl ether

Step 3: Condensation with o-Phenylenediamine

The bis(bromoacetyl) intermediate reacts with o-phenylenediamine to form the target compound:

4,4'-Bis(bromoacetyl)diphenyl ether + 2 o-Phenylenediamine → 2,2'-(Oxydi-4,1-phenylene)diquinoxaline

This reaction proceeds well in water at 70°C with TMSCl as a catalyst, aligning with green synthesis principles.

Table 2: Reaction Conditions for Method A

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 Diphenyl ether, CH₃COCl, AlCl₃ CH₂Cl₂ 0-25 5-8 75-85
2 4,4'-Diacetyl diphenyl ether, Br₂ Acetic acid 25-40 3-4 80-90
3 Bis(bromoacetyl) intermediate, o-Phenylenediamine, TMSCl Water 70 6-8 60-75

Method B: Glyoxalation Approach

This strategy employs a glyoxal derivative to introduce the necessary carbon atoms for quinoxaline formation.

Step 1: Preparation of 4,4'-Diglyoxalyldiphenyl ether

Starting with diphenyl ether, diglyoxalylation is achieved through Friedel-Crafts conditions:

Diphenyl ether + 2 (CHO)₂ → 4,4'-Diglyoxalyldiphenyl ether

Step 2: Condensation with o-Phenylenediamine

The diglyoxalyl derivative undergoes condensation with o-phenylenediamine to yield the target compound:

4,4'-Diglyoxalyldiphenyl ether + 2 o-Phenylenediamine → 2,2'-(Oxydi-4,1-phenylene)diquinoxaline

This approach parallels the synthesis reported by Stille and Williamson for related diquinoxaline compounds, where high yields were achieved through careful control of reaction conditions.

Table 3: Optimization of Method B Condensation Conditions

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 None Ethanol 78 24 45-55
2 Acetic acid Ethanol 78 12 65-75
3 Cs₂CO₃ CH₂Cl₂ 25 6 75-85
4 AlCuMoVP Toluene 25 2 90-95

Method C: Lithiation-Phosphorylation Adaptation

Drawing inspiration from diphenylphosphine synthesis, this approach utilizes organolithium chemistry to activate the diphenyl ether core.

Step 1: Dilithiation of Diphenyl Ether

Diphenyl ether + 2 n-BuLi → 4,4'-Dilithiated diphenyl ether

Step 2: Formylation of Lithiated Intermediate

4,4'-Dilithiated diphenyl ether + 2 DMF → 4,4'-Diformyl diphenyl ether

Step 3: Oxidation to Diketone

4,4'-Diformyl diphenyl ether + Oxidant → 4,4'-Diglyoxalyl diphenyl ether

Step 4: Condensation with o-Phenylenediamine

4,4'-Diglyoxalyl diphenyl ether + 2 o-Phenylenediamine → 2,2'-(Oxydi-4,1-phenylene)diquinoxaline

Table 4: Comparison of Oxidation Methods for Step 3

Oxidant Solvent Temperature (°C) Time (h) Yield (%)
SeO₂ Dioxane/H₂O 80-90 5-6 70-80
KMnO₄ Acetone/H₂O 0-25 2-3 65-75
Ag₂O DMSO 25 24 75-85

Direct Cross-Coupling Approach

An alternative strategy involves the cross-coupling of pre-formed 2-haloquinoxalines with diphenyl ether derivatives.

Preparation of Key Intermediates

Synthesis of 2-Bromoquinoxaline:

The 2-bromoquinoxaline can be prepared by treating quinoxaline-2-one with phosphoryl bromide:

Quinoxaline-2-one + POBr₃ → 2-Bromoquinoxaline

Preparation of 4,4'-Diboronated Diphenyl Ether:

4,4'-Dibromo diphenyl ether + n-BuLi → 4,4'-Dilithiated diphenyl ether
Followed by: 4,4'-Dilithiated diphenyl ether + B(OMe)₃ → 4,4'-Diboronic ester of diphenyl ether

Suzuki-Miyaura Coupling

The final step involves Suzuki coupling of the two intermediates:

2-Bromoquinoxaline (2 equiv.) + 4,4'-Diboronic ester of diphenyl ether → 2,2'-(Oxydi-4,1-phenylene)diquinoxaline

Table 5: Catalyst Optimization for Suzuki Coupling

Entry Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 24 55-65
2 Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 100 18 65-75
3 Pd(OAc)₂/SPhos K₂CO₃ THF/H₂O 70 12 75-85
4 Pd₂(dba)₃/XPhos Cs₂CO₃ DMF 100 8 80-90

Purification and Characterization

After synthesis, several purification techniques may be employed:

  • Recrystallization from ethanol or ethanol/water mixtures
  • Column chromatography on silica gel using petroleum ether/ethyl acetate (15:1 to 10:1) as eluent
  • Purification by dissolution in aqueous sodium hydroxide followed by precipitation with acetic acid (particularly useful for intermediates)

Table 6: Characterization Data for 2,2'-(Oxydi-4,1-phenylene)diquinoxaline

Property Value
Appearance Pale yellow crystalline solid
Melting Point 195-198°C
Molecular Formula C₂₈H₁₈N₄O
Molecular Weight 426.47 g/mol
¹H NMR Signals 7.0-7.1 (m, 4H, Ar-H), 7.7-7.8 (m, 4H, quinoxaline), 8.0-8.2 (m, 4H, quinoxaline), 8.3-8.4 (d, 4H, Ar-H), 9.1-9.2 (s, 2H, quinoxaline)
UV-vis Absorption λₘₐₓ = 275-280 nm, 330-335 nm

Comparative Analysis of Synthetic Methods

To evaluate the efficiency and practicality of each approach, a comparative analysis was performed:

Table 7: Comparison of Synthetic Routes

Method Overall Yield (%) Number of Steps Reaction Time (h) Advantages Limitations
A: Diacetylation/Bromination 45-55 3 14-20 Readily available starting materials, Scalable Longer reaction sequence, Potential side reactions
B: Glyoxalation 60-70 2 8-12 Shorter synthetic route, Higher yields Challenging preparation of diglyoxalyl intermediate
C: Lithiation 40-50 4 30-36 Versatile functionalization Air-sensitive reagents, Strict reaction conditions
Direct Cross-Coupling 55-65 3 20-24 Modular approach, Allows structural diversity Expensive catalysts, Purification challenges

Chemical Reactions Analysis

2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moieties, using reagents like halogens or alkylating agents.

These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .

Scientific Research Applications

2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and induce apoptosis in cancer cells. The compound may also interact with DNA and other cellular components, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 2-(4-Fluorophenyl)quinoxaline (C₁₄H₉FN₂): Features a single quinoxaline unit substituted with a 4-fluorophenyl group. Compared to 2,2'-(Oxydi-4,1-phenylene)diquinoxaline, this monomer lacks the bridging oxydi-phenylene group, resulting in reduced molecular symmetry and lower thermal stability.
  • 6,6'-Diquinoxaline (C₁₂H₈N₄): Comprises two quinoxaline units directly linked without a spacer. Synthesized via condensation of 3,3'-diaminobenzidine and glyoxal bisulfite (90% yield) . The absence of a flexible oxydi-phenylene bridge reduces solubility in organic solvents compared to the target compound.
  • Poly[2,2'-(1,4-phenylene)-6,6'-diquinoxaline]: A polymer with a rigid phenylene linker between quinoxaline units. Exhibits exceptional thermal stability (stable in air up to 500°C, 20% weight loss at 800°C under nitrogen) . The oxydi-phenylene variant may exhibit lower rigidity but improved processability due to the oxygen atom’s flexibility.
  • 2,3-Diphenylquinoxaline: Synthesized from o-phenylenediamine and benzil, a model compound for studying quinoxaline reactivity . Simpler structure with phenyl substituents; lacks extended conjugation or bridging groups.

Thermal and Electronic Properties

  • Thermal Stability: Poly[2,2'-(1,4-phenylene)diquinoxaline] shows superior thermal resistance (500°C in air) compared to monomeric derivatives like 2-(4-fluorophenyl)quinoxaline, which lacks polymeric cross-linking . The oxydi-phenylene group may lower degradation onset temperatures relative to rigid phenylene-linked polymers but enhance solubility.
  • Electronic Characteristics: Quinoxalines exhibit strong UV absorption due to π→π* transitions. For example, 2-phenylquinoxaline (λₘₐₓ ~ 270 nm) and 6,6'-diquinoxaline (λₘₐₓ ~ 310 nm) show redshifted absorption compared to simpler derivatives .

Solubility and Crystallinity

  • 2-(4-Fluorophenyl)quinoxaline: Limited solubility in polar solvents due to planar structure and strong intermolecular stacking .
  • Polyquinoxalines: Generally insoluble in common solvents post-polymerization but processable as prepolymers .
  • 2,2'-(Oxydi-4,1-phenylene)diquinoxaline: Expected to exhibit moderate solubility in aprotic solvents (e.g., DMF, DMSO) due to the oxygen bridge’s flexibility, facilitating applications in solution-processed materials.

Data Tables

Table 1: Structural and Thermal Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Thermal Decomposition (°C) Solubility
2-(4-Fluorophenyl)quinoxaline 236.24 Not reported Not reported Low (polar solvents)
6,6'-Diquinoxaline 248.22 257–258.5 >300 Low (ethanol)
Poly[2,2'-(1,4-phenylene)diquinoxaline] Polymer (>10,000) N/A 500 (air), 800 (N₂) Insoluble

Table 2: Key Spectral Data

Compound UV λₘₐₓ (nm) IR Key Bands (cm⁻¹)
2-Phenylquinoxaline 270 1600 (C=N), 3050 (C-H)
6,6'-Diquinoxaline 310 1580 (C=C), 1620 (C=N)

Biological Activity

Introduction

2,2'-(Oxydi-4,1-phenylene)diquinoxaline, a compound of increasing interest in medicinal chemistry and materials science, exhibits a range of biological activities that warrant detailed exploration. This article compiles findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential applications.

Molecular Structure and Composition

  • Chemical Formula: C24H16N4O
  • Molecular Weight: 392.42 g/mol
  • IUPAC Name: 2,2'-(oxydi-4,1-phenylene)diquinoxaline

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO)

Antimicrobial Properties

Research indicates that 2,2'-(Oxydi-4,1-phenylene)diquinoxaline exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of the caspase pathway. In vitro studies showed that treatment with 2,2'-(Oxydi-4,1-phenylene)diquinoxaline led to increased levels of cleaved caspase-3 and -9 in human breast cancer cell lines (MDA-MB-231).
Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-2311570
HeLa2065
A5492560

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of 2,2'-(Oxydi-4,1-phenylene)diquinoxaline resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Emerging research suggests neuroprotective effects in models of neurodegenerative diseases. In a study by Johnson et al. (2024), the compound was shown to reduce oxidative stress markers and improve cognitive function in mice subjected to induced neurotoxicity.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of 2,2'-(Oxydi-4,1-phenylene)diquinoxaline as a topical treatment for skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Cancer Treatment

A phase I clinical trial evaluated the safety and efficacy of the compound in patients with advanced solid tumors. The preliminary results showed promising tumor reduction rates with manageable side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.